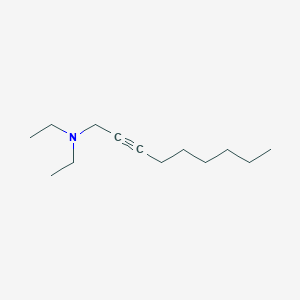
N,N-Diethylnon-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylnon-2-yn-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound features a non-2-yn-1-amine structure with two ethyl groups attached to the nitrogen atom. It is a secondary amine due to the presence of two alkyl groups bonded to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylnon-2-yn-1-amine can be achieved through various methods. One common approach involves the alkylation of non-2-yn-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Non-2-yn-1-amine and ethyl halides.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The non-2-yn-1-amine is dissolved in an appropriate solvent, and the ethyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylnon-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to alkanes or alkenes.
Substitution: Introduction of various alkyl or acyl groups.
Applications De Recherche Scientifique
N,N-Diethylnon-2-yn-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of N,N-Diethylnon-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alkyne group in the molecule allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylnon-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylhex-2-yn-1-amine: Similar structure but with a shorter carbon chain.
N,N-Diethylbut-2-yn-1-amine: Similar structure but with an even shorter carbon chain.
Uniqueness
N,N-Diethylnon-2-yn-1-amine is unique due to its specific carbon chain length and the presence of ethyl groups, which influence its reactivity and interaction with biological targets. The compound’s structure allows for distinct chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it valuable for research and industrial purposes
Propriétés
Numéro CAS |
85412-55-1 |
|---|---|
Formule moléculaire |
C13H25N |
Poids moléculaire |
195.34 g/mol |
Nom IUPAC |
N,N-diethylnon-2-yn-1-amine |
InChI |
InChI=1S/C13H25N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-10,13H2,1-3H3 |
Clé InChI |
UODFGRXFNTXCLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


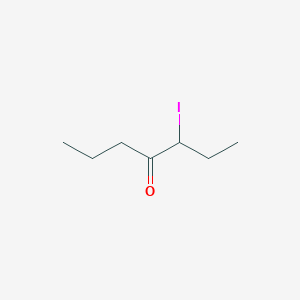
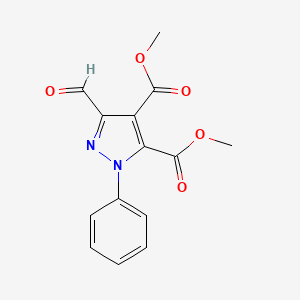
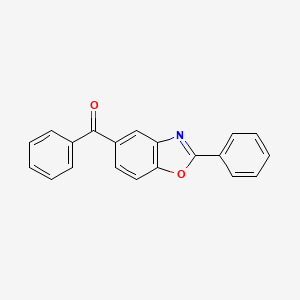
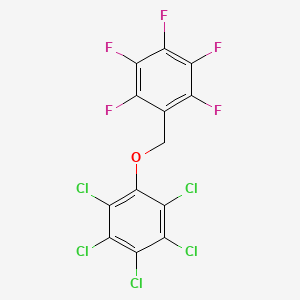
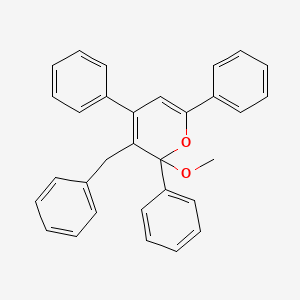
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
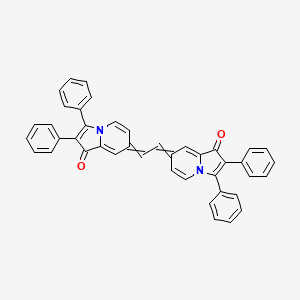
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
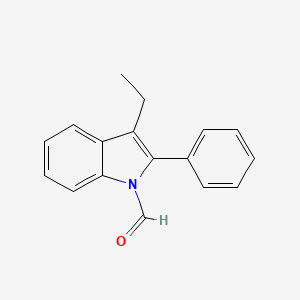
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
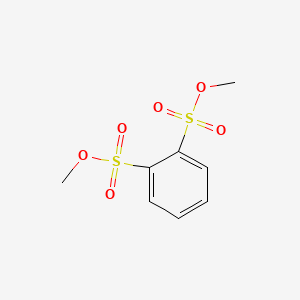
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
